Methyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoate
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Overview
Description
Methyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoate: is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoate typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like toluene and catalysts such as carbonyl diimidazoles (CDI) .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different products.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for this compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydride (NaH) and alkyl halides
Major Products Formed: The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoate involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to form hydrogen bonds with target proteins, thereby inhibiting their function . For example, in its anticancer activity, the compound targets specific enzymes involved in cell proliferation, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Methyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoate can be compared with other similar compounds, such as:
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound is used as an insensitive energetic material and has been studied for its thermal stability and detonation performance.
5-Phenyl-1,3,4-oxadiazole-2-thiol: Known for its potential as an antimicrobial agent.
3-(4-Chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole: This compound has shown significant biological activity, including anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoate |
InChI |
InChI=1S/C12H12N2O3/c1-16-11(15)8-7-10-13-12(17-14-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
XYYJWSPZLBMAHX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=NOC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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